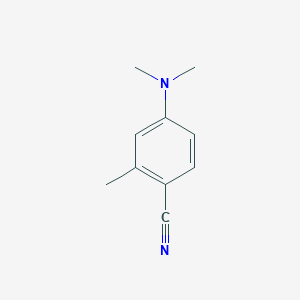

4-(Dimethylamino)-2-methylbenzonitrile

Übersicht

Beschreibung

4-Dimethylaminobenzoic acid is a substituted benzoic acid that acts as an inhibitor of ultraviolet mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4- (N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), studied by solid state synthetic route .Molecular Structure Analysis

The molecular structure of similar compounds involves the formation of new molecular entities, supported by FTNMR spectrum studies by observation of disappearance of proton peak of aldehyde of DMAB and amine peaks of PAA and PNA rather formation of new imine proton peak or peaks were observed .Chemical Reactions Analysis

4-Dimethylaminopyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical And Chemical Properties Analysis

The external phonon modes of crystalline 4DMAB are quite well described by the simulated spectrum, as well as the modes involving low-frequency molecular vibrations .Wissenschaftliche Forschungsanwendungen

Nucleophilic Catalysis

4-(Dimethylamino)-2-methylbenzonitrile: is a potent nucleophilic catalyst used in various chemical reactions. Its ability to donate electrons makes it an excellent candidate for promoting reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement . This versatility is crucial in synthetic organic chemistry, where the efficiency and selectivity of these reactions are paramount.

Olefin Metathesis

In the field of olefin metathesis, derivatives of 4-(Dimethylamino)-2-methylbenzonitrile serve as ligands in ruthenium-based catalysts . These catalysts are pivotal in the formation of carbon-carbon double bonds, a fundamental step in the synthesis of various organic compounds. The presence of the dimethylamino group can influence the catalyst’s activity and stability, which are critical factors in industrial applications.

Transesterification of Beta-Keto Esters

The compound is also utilized as an effective catalyst for the transesterification of beta-keto esters . This reaction is important in the production of fine chemicals and pharmaceuticals, where the selective transformation of esters into other ester derivatives is required.

Silylation of Alcohols

Another significant application is the silylation of alcohols, where 4-(Dimethylamino)-2-methylbenzonitrile acts as a catalyst . Silylation is a protective technique used in multi-step organic syntheses to prevent the reaction of sensitive alcohol groups, thereby improving the yield and purity of the desired products.

Chromogenic Assays

This compound has been employed in chromogenic assays for the quantification of certain enzymes and biochemical compounds . Its ability to react and produce a color change in the presence of specific analytes makes it a valuable tool in biochemistry and diagnostics.

Identification of Microplastics

In environmental science, 4-(Dimethylamino)-2-methylbenzonitrile is used in the identification of microplastics . The compound’s fluorescent properties allow for the detection and analysis of microplastic particles, which is essential for understanding and mitigating the impact of plastic pollution.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-8-6-10(12(2)3)5-4-9(8)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXADDPXGCNTXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712391 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-methylbenzonitrile | |

CAS RN |

57413-39-5 | |

| Record name | 4-(Dimethylamino)-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

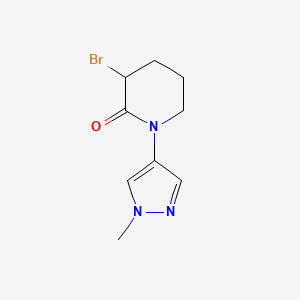

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

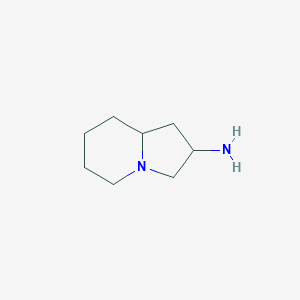

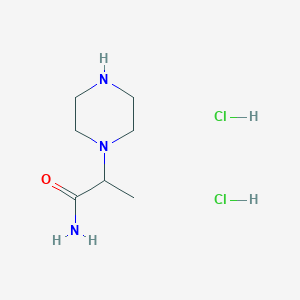

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)